molecular formula C8H3Br2F2N B1410805 2,3-Dibromo-5,6-difluorophenylacetonitrile CAS No. 1806327-01-4

2,3-Dibromo-5,6-difluorophenylacetonitrile

Cat. No. B1410805
CAS RN: 1806327-01-4
M. Wt: 310.92 g/mol
InChI Key: JUEXJMROKTUZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-5,6-difluorophenylacetonitrile (2,3-DBDFPAN) is an organofluorine compound that has been used in various scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 175-176°C. 2,3-DBDFPAN has been found to have a variety of biochemical and physiological effects, and can be used in laboratory experiments to study various biological processes. In

Scientific Research Applications

2,3-Dibromo-5,6-difluorophenylacetonitrile has been used in various scientific research applications, including in the study of enzyme kinetics, protein structure, and drug delivery. It has been used to investigate the mechanism of action of enzymes involved in the metabolism of drugs, as well as to study the structure of proteins and their interactions with drugs. It has also been used to study the delivery of drugs to target tissues and cells, as well as to study the pharmacokinetics of drugs in vivo.

Mechanism of Action

2,3-Dibromo-5,6-difluorophenylacetonitrile has been found to have a variety of biochemical and physiological effects. It has been found to be a reversible inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been found to act as an agonist of the G-protein-coupled receptor GPR120, which is involved in the regulation of glucose metabolism. In addition, it has been found to act as a partial agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2,3-Dibromo-5,6-difluorophenylacetonitrile has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been found to act as an agonist of the G-protein-coupled receptor GPR120, which is involved in the regulation of glucose metabolism. In addition, it has been found to act as a partial agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

2,3-Dibromo-5,6-difluorophenylacetonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 175-176°C, and is soluble in water. It is also relatively easy to synthesize, with a yield of approximately 85%. However, it is important to note that 2,3-Dibromo-5,6-difluorophenylacetonitrile is a potent inhibitor of cytochrome P450 enzymes, and should be used with caution in laboratory experiments.

Future Directions

There are several potential future directions for the use of 2,3-Dibromo-5,6-difluorophenylacetonitrile in scientific research. It could be used to further investigate the mechanism of action of cytochrome P450 enzymes, as well as to study the structure and interactions of proteins with drugs. It could also be used to study the delivery of drugs to target tissues and cells, as well as to study the pharmacokinetics of drugs in vivo. In addition, it could be used to study the effects of 2,3-Dibromo-5,6-difluorophenylacetonitrile on the regulation of glucose metabolism, pain and inflammation. Finally, it could be used to investigate the potential therapeutic applications of 2,3-Dibromo-5,6-difluorophenylacetonitrile.

properties

IUPAC Name

2-(2,3-dibromo-5,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)4(1-2-13)7(5)10/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEXJMROKTUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5,6-difluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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